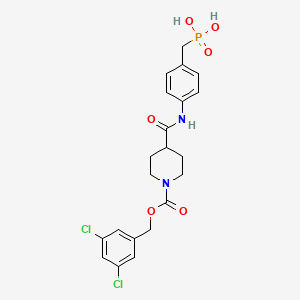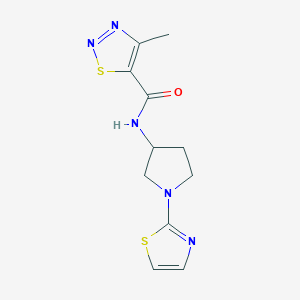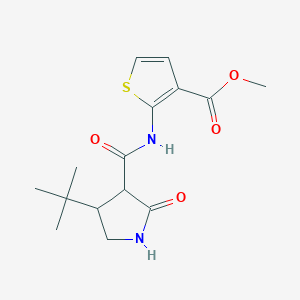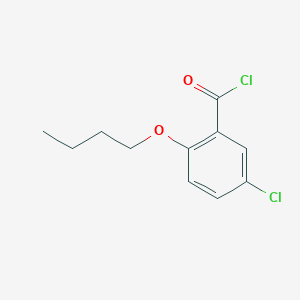
ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate is a fascinating compound with a unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. The key steps often include cyclization, esterification, and thiophene functionalization. Reaction conditions generally involve catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production may be optimized through continuous flow processes, automated systems, and scalable reaction setups. Factors like cost-efficiency, safety, and environmental impact are considered to produce the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes various reactions, including:
Oxidation: Alters the dioxoisoindoline core, potentially forming quinones.
Reduction: Targets carbonyl groups, leading to corresponding alcohols or amines.
Substitution: Involves the thiophene ring, where functional groups can be introduced via halogenation or metal-catalyzed coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions for halogenation might include N-bromosuccinimide (NBS) or iodine, while coupling reactions can use palladium catalysts.
Major Products: The reactions produce a range of derivatives, from quinones to various substituted thiophenes and reduced dioxoisoindoline structures.
Aplicaciones Científicas De Investigación
This compound has multiple applications across different scientific fields:
Chemistry: Used as a building block for complex molecule synthesis due to its reactive functional groups.
Biology: Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential in drug development and as a scaffold for new therapeutic agents.
Industry: Applied in materials science for developing advanced polymers and electronic materials.
Mecanismo De Acción
The compound’s effects stem from its ability to interact with various molecular targets:
Molecular Targets: Includes enzymes, receptors, and nucleic acids, depending on the specific biological context.
Pathways Involved: Could involve inhibition of key metabolic enzymes, disruption of cell signaling pathways, or induction of oxidative stress.
Comparación Con Compuestos Similares
Compared to other dioxoisoindoline or thiophene-containing compounds, this one stands out due to its unique combination of functional groups. Similar compounds might include:
Dioxoisoindoline Derivatives: Like phthalimides, known for their pharmaceutical applications.
Thiophene Carboxylates: Often explored for their electronic properties in organic semiconductors.
This should give you a comprehensive overview of ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-5-methylthiophene-3-carboxylate and its significance in various fields. Anything else you’d like to delve into?
Propiedades
IUPAC Name |
ethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-3-22-17(21)11-6-8(2)23-16(11)18-14(19)12-9-4-5-10(7-9)13(12)15(18)20/h4-6,9-10,12-13H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDZKIGZTJETQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-2-[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2931929.png)

![N-[(3-chlorophenyl)(cyano)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2931932.png)







![N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2931945.png)


